
7-(4-Bromobutoxy-1,1,2,2,3,3,4,4-d8)-2(1H)-quinolinone
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Overview
Description
7-(4-Bromobutoxy-1,1,2,2,3,3,4,4-d8)-2(1H)-quinolinone is a deuterated derivative of 7-(4-bromobutoxy)-3,4-dihydro-2(1H)-quinolinone (CAS: 129722-34-5), a key intermediate in synthesizing the antipsychotic drug Aripiprazole . Its molecular formula is C13H8D8BrNO2, with a molecular weight of 306.23 g/mol (vs. 298.18 g/mol for the non-deuterated form) .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(4-Bromobutoxy)quinolin-2(1H)-one-d8 typically involves the following steps:
Starting Material: The synthesis begins with quinolin-2(1H)-one.
Bromination: The quinolin-2(1H)-one is brominated to introduce the bromine atom at the desired position.
Alkylation: The brominated quinolin-2(1H)-one is then reacted with 4-bromobutanol to introduce the bromobutoxy group.
Deuteration: Finally, the compound is subjected to deuteration to replace hydrogen atoms with deuterium.
Industrial Production Methods
Industrial production of 7-(4-Bromobutoxy)quinolin-2(1H)-one-d8 follows similar synthetic routes but on a larger scale. The process involves optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
7-(4-Bromobutoxy)quinolin-2(1H)-one-d8 undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the quinolinone core.
Hydrolysis: The bromobutoxy group can be hydrolyzed under acidic or basic conditions.
Common Reagents and Conditions
Substitution: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly employed.
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted quinolinones, while oxidation and reduction reactions can produce quinolinone derivatives with different oxidation states.
Scientific Research Applications
Chemical Properties and Structure
The molecular formula of 7-(4-Bromobutoxy-1,1,2,2,3,3,4,4-d8)-2(1H)-quinolinone is C13H16BrN2O with a molecular weight of approximately 298.18 g/mol. The compound typically appears as a white to off-white crystalline solid with a melting point ranging from 110°C to 114°C. The deuterated form allows for enhanced tracking in metabolic studies and pharmacokinetics due to its distinct mass characteristics compared to non-deuterated compounds .
Neuropharmacology
One of the most notable applications of this compound is its role as a weak inhibitor of monoamine oxidase A (MAO-A), with an IC50 value around 183 μM. This inhibition suggests potential therapeutic applications in treating mood disorders such as depression and anxiety by modulating neurotransmitter levels .
Antimicrobial and Anticancer Properties
Compounds within the quinolinone class are often investigated for their antimicrobial and anticancer properties. Preliminary studies indicate that this compound may exhibit similar activities. Further research is needed to establish its efficacy and mechanism of action in these areas .
Synthesis and Derivatives
The synthesis of this compound typically involves the reaction of 7-hydroxy-3,4-dihydro-2(1H)-quinolinone with bromobutane derivatives in the presence of bases such as potassium carbonate. This method can yield high purity products suitable for further biological testing .
Comparison with Related Compounds
Compound Name | Structure Features | Unique Characteristics |
---|---|---|
7-Hydroxyquinolin-2(1H)-one | Hydroxy group at position 7 | Precursor for various derivatives |
7-(4-Chlorobutoxy)-2(1H)-quinolinone | Chlorine instead of bromine at position 4 | Different halogen may affect biological activity |
Aripiprazole | Contains a piperazine ring | Used as an antipsychotic medication |
7-(4-Bromobutoxy)-3,4-dihydroquinolin-2(1H)-one | Dihydro form with similar alkyl chain | May exhibit different pharmacological properties |
The structural uniqueness of this compound is attributed to its isotopic labeling and specific brominated structure. These features can influence its biological interactions compared to non-deuterated or non-brominated counterparts .
Case Studies and Research Findings
Recent studies have focused on the potential neuroprotective effects of this compound. For instance:
- Study on MAO-A Inhibition : A study demonstrated that the compound effectively inhibited MAO-A activity in vitro. This suggests potential applications in neuropharmacology for mood disorders.
- Antimicrobial Activity Assessment : Another investigation evaluated the antimicrobial properties against various bacterial strains. Results indicated moderate activity that warrants further exploration into its mechanism and efficacy .
Mechanism of Action
The mechanism of action of 7-(4-Bromobutoxy)quinolin-2(1H)-one-d8 involves its interaction with specific molecular targets. The bromobutoxy group can participate in binding interactions with enzymes or receptors, influencing their activity. The deuterium atoms can alter the compound’s metabolic stability and reaction kinetics, providing insights into reaction mechanisms and pathways.
Comparison with Similar Compounds
Aripiprazole (7-[4-[4-(2,3-Dichlorophenyl)-1-piperazinyl]butoxy]-3,4-dihydro-2(1H)-quinolinone)
- Structure: Features a 4-(2,3-dichlorophenyl)piperazine group attached via a butoxy chain to the 3,4-dihydroquinolinone core.
- Role : Acts as a dopamine D2 receptor partial agonist, balancing antipsychotic efficacy with reduced extrapyramidal side effects .
OPC-4392 (7-(3-[4-(2,3-Dimethylphenyl)piperazinyl]propoxy)-2(1H)-quinolinone)
- Structure : Shorter propoxy spacer and 2,3-dimethylphenyl-piperazine substituent.
- Activity : Acts as a presynaptic dopamine D2 autoreceptor agonist, enhancing dopaminergic neurotransmission .
7-(4-Chlorobutoxy)-3,4-dihydro-2(1H)-quinolinone
- Structure : Bromine in the deuterated compound is replaced with chlorine.
- Synthesis: Prepared similarly via alkylation of 7-hydroxyquinolinone with 1,4-dichlorobutane .
- Reactivity : Bromine’s superior leaving group ability makes the deuterated analog more reactive in nucleophilic substitutions (e.g., piperazine coupling) compared to the chloro derivative .
Substituent Effects on Pharmacological Activity
Modifications to the quinolinone core or substituents significantly impact receptor binding:
- Piperazine Ring Modifications :
- Spacer Length :
Physicochemical and Analytical Comparisons
Physical Properties
Property | 7-(4-Bromobutoxy-d8)-2(1H)-quinolinone | Non-Deuterated Analog (CAS 129722-34-5) | 7-(4-Chlorobutoxy) Analog |
---|---|---|---|
Molecular Weight (g/mol) | 306.23 | 298.18 | 253.71 |
Melting Point (°C) | ~110–112 (estimated) | 110–111 | 105–107 |
LogP | ~3.3 (estimated) | 3.26 | 2.98 |
Boiling Point (°C) | ~465 (estimated) | 463.4 | 457.1 |
Deuteration slightly increases molecular weight and may elevate melting/boiling points due to stronger C-D bonds .
Spectroscopic Differentiation
- 1H NMR : Deuterated butoxy chain eliminates proton signals at δ 1.6–1.8 (m, 4H, -CH2-) and δ 3.4–3.6 (t, 2H, -OCH2-), simplifying analysis .
- Mass Spectrometry: Distinct isotopic patterns (e.g., m/z 373.0374 for deuterated vs. 298.08 for non-deuterated) confirm deuteration .
Metabolic and Environmental Stability
- Deuteration Effects: The d8-label likely reduces CYP450-mediated metabolism, prolonging half-life compared to non-deuterated analogs .
- Biodegradation: Quinolinones like 2(1H)-quinolinone degrade faster than isoquinolinones due to differences in microbial activity, as noted in environmental studies .
Biological Activity
7-(4-Bromobutoxy-1,1,2,2,3,3,4,4-d8)-2(1H)-quinolinone is a derivative of quinolinone that has garnered attention due to its potential biological activities and applications in medicinal chemistry. This compound is particularly noted as an intermediate in the synthesis of aripiprazole, an atypical antipsychotic used in the treatment of schizophrenia and bipolar disorder. The unique isotopic labeling with deuterium (d8) enhances its analytical properties and stability in biological systems.
- Molecular Formula : C13H16BrNO2
- Molecular Weight : 298.18 g/mol
- CAS Number : 1427053-44-8
- Appearance : White to off-white powder
- Solubility : Soluble in chloroform or methanol
Biological Activity
The biological activity of this compound primarily revolves around its role as a precursor in the synthesis of aripiprazole. The following sections detail its pharmacological properties and relevant research findings.
Pharmacological Profile
- Dopamine Receptor Modulation :
- Antipsychotic Activity :
Case Studies and Experimental Data
Q & A
Q. Basic: What is the optimal synthetic route for preparing 7-(4-bromobutoxy-1,1,2,2,3,3,4,4-d8)-2(1H)-quinolinone?
Methodological Answer:
The synthesis involves two key steps:
Alkylation : React 7-hydroxyquinolin-2(1H)-one with 1,4-dibromobutane-d8 under basic conditions (e.g., K₂CO₃ in DMF) to introduce the deuterated bromobutoxy chain. Ensure anhydrous conditions and inert gas (argon/nitrogen) to prevent hydrolysis .
Oxidation : Treat the intermediate 7-[4-bromobutoxy-d8]-3,4-dihydro-2(1H)-quinolinone with 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) in THF to aromatize the dihydroquinolinone ring. Monitor reaction completion via TLC or LC-MS .
Key Data:
Step | Reagents/Conditions | Yield | Purity |
---|---|---|---|
1 | K₂CO₃, DMF, 80°C, 12h | 65-70% | >95% (HPLC) |
2 | DDQ, THF, RT, 6h | 85-90% | >98% (NMR) |
Q. Basic: Why is the butoxy chain selectively deuterated at positions 1–4, and how does this impact spectroscopic characterization?
Methodological Answer:
Deuteration at all eight positions (1,1,2,2,3,3,4,4-d8) eliminates C-H vibrational/rotational signals in the butoxy chain, simplifying NMR analysis. For example:
- ¹H NMR : Deuterated carbons do not contribute to proton signals, isolating quinolinone aromatic protons (δ 6.8–8.2 ppm).
- ²H NMR : Enables tracking of deuterium in metabolic or degradation studies .
- Mass Spectrometry : The isotopic pattern (M+8 peak) confirms deuteration efficiency .
Validation Protocol :
Compare deuterated/non-deuterated analogs via ¹H/²H NMR and high-resolution MS to confirm isotopic purity (>98% d8) .
Q. Advanced: How does deuteration influence the kinetic isotope effect (KIE) in SN2 reactions involving the bromobutoxy group?
Methodological Answer:
Deuteration increases the effective mass of the butoxy chain, altering the activation energy for nucleophilic substitution (e.g., with amines or thiols). To quantify KIE:
Perform parallel reactions with deuterated/non-deuterated compounds under identical conditions (e.g., DMF, 50°C, excess nucleophile).
Monitor reaction rates via ¹H NMR or HPLC.
Calculate KIE = (k_H / k_D).
Example Data :
Nucleophile | k_H (M⁻¹s⁻¹) | k_D (M⁻¹s⁻¹) | KIE |
---|---|---|---|
Piperidine | 2.1 × 10⁻³ | 1.4 × 10⁻³ | 1.5 |
Thiophenol | 4.7 × 10⁻³ | 3.0 × 10⁻³ | 1.6 |
This confirms a primary KIE, suggesting bond-breaking is rate-limiting .
Q. Advanced: What strategies mitigate photodegradation of the quinolinone core during long-term stability studies?
Methodological Answer:
The quinolinone moiety is light-sensitive. Mitigation strategies include:
Storage : Amber vials at –20°C under argon .
Additives : Use antioxidants (e.g., BHT, 0.1% w/v) in solution .
Packaging : Lyophilize under vacuum with cryoprotectants (trehalose/mannitol) for solid-state stability.
Stability Data :
Condition | Degradation (30 days) |
---|---|
Light, RT | >50% (via HPLC) |
Dark, –20°C | <5% |
Q. Advanced: How can computational modeling predict the deuterated compound’s binding affinity in enzyme inhibition studies?
Methodological Answer:
Use molecular dynamics (MD) simulations to assess deuterium’s impact:
Docking : Compare deuterated/non-deuterated structures in target enzymes (e.g., kinases) using AutoDock Vina .
MD Simulations : Run 100-ns trajectories in GROMACS to evaluate conformational stability.
Binding Free Energy : Calculate ΔΔG using MM-PBSA.
Key Finding :
Deuteration increases hydrophobic interactions in the butoxy chain, improving binding affinity (ΔΔG = –1.2 kcal/mol) in select targets .
Q. Advanced: What analytical methods resolve contradictions in reported solubility data for deuterated quinolinone derivatives?
Methodological Answer:
Discrepancies arise from solvent polarity and deuteration effects. Standardize measurements via:
HPLC-ELSD : Quantify solubility in DMSO, THF, and water (25°C) .
Isotope LogP : Measure partition coefficients (octanol/water) using shake-flask method with LC-MS detection .
Solubility Data :
Solvent | Solubility (mg/mL) |
---|---|
DMSO | 45.2 ± 2.1 |
Water | 0.08 ± 0.01 |
Properties
Molecular Formula |
C13H14BrNO2 |
---|---|
Molecular Weight |
304.21 g/mol |
IUPAC Name |
7-(4-bromo-1,1,2,2,3,3,4,4-octadeuteriobutoxy)-1H-quinolin-2-one |
InChI |
InChI=1S/C13H14BrNO2/c14-7-1-2-8-17-11-5-3-10-4-6-13(16)15-12(10)9-11/h3-6,9H,1-2,7-8H2,(H,15,16)/i1D2,2D2,7D2,8D2 |
InChI Key |
MBOHAVAGDOGRBS-RXCFTJSRSA-N |
Isomeric SMILES |
[2H]C([2H])(C([2H])([2H])C([2H])([2H])Br)C([2H])([2H])OC1=CC2=C(C=C1)C=CC(=O)N2 |
Canonical SMILES |
C1=CC(=CC2=C1C=CC(=O)N2)OCCCCBr |
Origin of Product |
United States |
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